ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate
Description
Properties
CAS No. |
54207-60-2 |
|---|---|
Molecular Formula |
C16H32N2O4 |
Molecular Weight |
316.44 g/mol |
IUPAC Name |
ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate |
InChI |
InChI=1S/C16H32N2O4/c1-3-21-15(19)17-13-11-9-7-5-6-8-10-12-14-18-16(20)22-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
APMBZGNVXKKIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCCCCCCCCCNC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Catalytic Reaction of Urea with Ethanol (Non-Phosgene Route)
A prominent and environmentally benign method involves the catalytic reaction of urea with ethanol in the presence of metal oxide catalysts under controlled temperature and pressure conditions. This method avoids the use of toxic phosgene and minimizes environmental pollution.
| Parameter | Range/Value |
|---|---|
| Molar ratio (urea:ethanol) | 1:1 to 1:20 |
| Catalyst | Metal oxides (ZnO, MnO, CaO, Al2O3, MgO) |
| Temperature | 100–200 °C |
| Pressure | 0.1–2.0 MPa |
| Reaction time | 1–12 hours |
- Charge ethanol into a sealed reactor.
- Add urea and metal oxide catalyst.
- Stir and heat the mixture to 100–150 °C.
- Begin ammonia removal via condenser and ammonia absorber.
- Maintain reaction temperature between 100–200 °C and pressure at 0.1–2.0 MPa.
- Continue reaction for 1–12 hours with controlled ammonia evolution.
- Upon completion, distill under vacuum at 100–120 °C to isolate the product.
Metal oxides act as heterogeneous catalysts facilitating the conversion of urea and ethanol to carbamate esters. Zinc oxide, manganese oxide, calcium oxide, aluminum oxide, and magnesium oxide have demonstrated effectiveness, with recyclability at certain temperatures.
Example Preparations (Embodiments)
| Embodiment | Ethanol (L) | Urea (kg) | Catalyst (kg) | Catalyst Type | Temp. (°C) | Pressure (MPa) | Time (h) | Yield & Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 780 | 150 | 10 | Zinc oxide | 150 | 1.0 | 6 | Product purity >95%, continuous distillation applied |
| 2 | 780 | 120 | 20 | Magnesium oxide | 100 | 0.1 | 12 | Lower temp, longer time, high purity obtained |
| 3 | 800 | 150 | 15 | Calcium oxide | 200 | 1.0 | 1 | Higher temp, shorter time, efficient conversion |
These embodiments illustrate the flexibility of the method, allowing optimization of catalyst type, temperature, pressure, and reaction time to maximize yield and purity while maintaining safety and environmental standards.
Comparative Advantages of the Method
| Feature | Description |
|---|---|
| Safety | Avoids toxic phosgene; uses non-corrosive catalysts |
| Environmental Impact | Ammonia byproduct is absorbed and recovered; no harmful emissions |
| Cost | Uses inexpensive raw materials (urea, ethanol) |
| Purity | Achieves product purity up to 95% |
| Process Simplicity | Simple operation, easy catalyst recovery and reuse |
| Scalability | Continuous distillation and reaction feasible |
This method represents a significant improvement over traditional phosgene-based syntheses, providing a safer, greener, and economically viable route to carbamate esters like this compound.
Summary Table of Preparation Method Parameters
| Parameter | Description/Range |
|---|---|
| Raw Materials | Urea and Ethanol |
| Catalyst | Metal oxides (ZnO, MnO, CaO, Al2O3, MgO) |
| Molar Ratio (Urea:Ethanol) | 1:1 to 1:20 |
| Temperature | 100–200 °C |
| Pressure | 0.1–2.0 MPa |
| Reaction Time | 1–12 hours |
| Product Purity | Up to 95% |
| Byproduct | Ammonia (recovered and reused) |
| Distillation | Vacuum distillation at 100–120 °C |
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted carbamates .
Scientific Research Applications
Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular membranes and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Structural and Functional Differences
The compound’s key distinguishing feature is its long decyl chain and dual carbamate groups, which contrast with simpler carbamates like ethyl carbamate (EC) and vinyl carbamate. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate | C₁₆H₂₈N₂O₆ (est.) | ~356.4 g/mol | Decyl chain with dual carbamate groups |
| Ethyl carbamate (EC) | C₃H₇NO₂ | 89.09 g/mol | Single carbamate group (CH₃CH₂O-CO-NH₂) |
| Vinyl carbamate | C₃H₅NO₂ | 87.08 g/mol | Vinyl group (CH₂=CH-O-CO-NH₂) |
| tert-Butyl carbamate | C₅H₁₁NO₂ | 131.15 g/mol | Bulky tert-butyl substituent |
| Ethyl N-hydroxycarbamate | C₃H₇NO₃ | 105.09 g/mol | Hydroxylamine derivative (NH(OH)-COOCH₂CH₃) |
Carcinogenic and Mutagenic Activities
Ethyl Carbamate (EC)
- Carcinogenicity: Induces liver, ear duct, and neurofibrosarcomas in rodents, with moderate potency .
- Mutagenicity: Not directly mutagenic in Salmonella typhimurium assays but requires metabolic activation .
- Exposure Sources : Found in alcoholic beverages (e.g., Chinese baijiu), with concentrations up to 822 µg/L in some samples .
Vinyl Carbamate
- Carcinogenicity: 10–50× more potent than EC in inducing lung adenomas, liver tumors, and skin cancers .
- Mutagenicity : Direct mutagen in S. typhimurium TA1535/TA100 when metabolized by liver enzymes .
This compound
- Carcinogenicity/Mutagenicity: No direct studies available.
tert-Butyl Carbamate and Ethyl N-Hydroxycarbamate
Metabolic and Analytical Considerations
- The target compound’s dual carbamate groups may undergo hydrolysis, releasing ethanolamine or ethylamine derivatives.
- Detection: EC is analyzed via GC-ECD/NPD or LC-MS after dichloromethane extraction (LOD: 1–20 µg/L) .
Health Risk Assessment
- EC: High exposure in alcoholic beverages, with 48.7% of Chinese baijiu samples exceeding 150 µg/L . MOE (Margin of Exposure) values indicate carcinogenic risk for heavy consumers .
- Target Compound : Insufficient data for risk assessment. Its structural complexity may reduce volatility but increase persistence in environmental matrices.
Biological Activity
Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate is a synthetic compound categorized under carbamates, characterized by its unique structure that includes an ethyl carbamate group linked to a decyl chain with an ethoxycarbonylamino substituent. Its molecular formula is , and it has a molecular weight of approximately 316.44 g/mol. This compound has garnered attention for its potential applications in pharmaceuticals and agriculture due to its biological activity.
The biological activity of this compound is primarily attributed to its functional groups, particularly the carbamate moiety. This structure allows it to participate in various biochemical reactions, including:
- Hydrolysis : In the presence of water, it can hydrolyze to form the corresponding amine and carboxylic acid.
- Acylation Reactions : The ethoxycarbonyl group can be transferred to nucleophiles, resulting in various derivatives that may exhibit distinct biological properties.
Toxicological Profile
A hazard assessment indicates that this compound has specific toxicological characteristics:
- Aquatic Toxicity : It exhibits moderate toxicity to aquatic organisms with an LC50 for fish at 4.6 mg/L and EC50 values of 12 mg/L for both water fleas and algae .
- Human Safety : In repeated dose toxicity studies, the NOAEL (No Observed Adverse Effect Level) was found to be 320 mg/kg/day (28 days, rat, oral). Additionally, reproductive and developmental toxicity screening indicated a NOAEL of 1,000 mg/kg/day .
Case Studies and Research Findings
Research has explored the potential therapeutic applications of this compound. For instance, its derivatives have been investigated for their anti-fibrotic properties:
- Anti-fibrotic Activity : Studies suggest that compounds with similar structures may inhibit processes such as cell regeneration, angiogenesis, and fibroblast migration. This indicates a potential role in treating fibrotic diseases by interfering with extracellular matrix deposition and tissue remodeling .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl Decanoate | Simple ester with no amino functionality | |
| Ethanolamine Decanoate | Contains an amine but lacks the carbamate group | |
| N-Butyloctanamide | Amide structure without carbamate functionality |
This compound distinguishes itself through its combination of both carbamate and ethoxycarbonamide functionalities, which may confer unique biological activities not present in simpler analogs.
Q & A
Q. What are the optimal chromatographic conditions for quantifying ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate in biological matrices?
Methodological Answer : Gas chromatography (GC) paired with mass spectrometry (MS) or nitrogen-phosphorus detection (NPD) is recommended for high sensitivity. Key parameters include:
- Column : Polar stationary phases like DB-WAX or Carbowax 20M (retention of carbamates via hydrogen bonding) .
- Sample Prep : Dichloromethane extraction after dilution to 5–10% alcohol content minimizes matrix interference .
- Internal Standards : Deuterated analogs (e.g., ethyl carbamate-d5) improve quantification accuracy .
- LOD : Achievable limits range from 1–50 µg/L depending on detection mode (ECD: 1 µg/L, FID: 50 µg/L) .
Q. How can synthesis protocols for this compound be standardized to reduce side-product formation?
Methodological Answer :
- Solvent Selection : Use non-polar solvents (e.g., n-hexane/ethyl acetate mixtures) to limit hydrolysis of the carbamate group .
- Temperature Control : Maintain reactions below 40°C to prevent thermal degradation of intermediates .
- Purification : Employ alumina-based clean-up to isolate the target compound from byproducts like unreacted amines .
Advanced Research Questions
Q. What mechanistic insights explain contradictory toxicity data for carbamate derivatives in preclinical models?
Methodological Answer : Contradictions often arise from:
- Dose-Dependent Effects : Ethyl carbamate exhibits acute toxicity at >500 mg/kg in rodents but immunosuppression at subchronic doses (e.g., 50 mg/kg over 13 weeks) .
- Metabolic Variability : Species-specific cytochrome P450 activity influences metabolite profiles (e.g., vinyl carbamate formation in mice vs. rats) .
- Analytical Artifacts : Co-eluting matrix components (e.g., ethanol in beverages) can inflate toxicity readings; use GC-MS with isotopic standards to resolve .
Q. Experimental Design :
- Factorial Design : Test dose × exposure duration interactions (e.g., 2×2 factorial: 50/500 mg/kg × 1/13 weeks) to identify nonlinear toxicity thresholds .
Q. How does the decyl chain length influence the compound’s interaction with lipid bilayers in drug delivery systems?
Methodological Answer :
- Membrane Permeability Assays : Use fluorescence anisotropy with DPH probes to quantify bilayer disruption. Longer chains (C10) enhance partitioning into hydrophobic domains .
- MD Simulations : Model interactions with phosphatidylcholine membranes to predict self-assembly behavior (e.g., critical micelle concentration) .
- In Vivo PK Studies : Compare AUC(0–24h) values in rodent models for derivatives with varying chain lengths (C8 vs. C10 vs. C12) .
Q. What theoretical frameworks guide the design of carbamate-based enzyme inhibitors targeting cancer pathways?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate binding energies between the carbamate group and catalytic residues (e.g., serine in proteases) .
- QSAR Models : Corrogate chain length, electron-withdrawing groups, and IC50 values against validated targets (e.g., HDACs) .
- Crystallography : Resolve 3D structures of inhibitor-enzyme complexes to refine steric and electronic parameters .
Method Validation & Data Analysis
Q. How can researchers validate the specificity of immunoassays for this compound in heterogeneous samples?
Methodological Answer :
- Cross-Reactivity Testing : Screen against structurally similar carbamates (e.g., methyl or tert-butyl derivatives) using competitive ELISA .
- Spike-and-Recovery : Add known concentrations (10–200 µg/L) to serum/urine and assess recovery rates (acceptance criteria: 80–120%) .
- Interlab Reproducibility : Share blinded samples with ≥3 labs using harmonized ICH M10 guidelines for bioanalytical validation .
Q. What statistical approaches resolve batch-to-batch variability in synthetic yields of this compound?
Methodological Answer :
- ANOVA : Compare yields across reaction conditions (e.g., solvent, catalyst) to identify significant factors (p < 0.05) .
- Multivariate Regression : Model yield as a function of temperature, pH, and stirring speed to optimize parameters .
- Control Charts : Monitor process stability using Shewhart charts with ±3σ limits during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
